N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by a complex heterocyclic core and multiple substituents, including methoxy, methyl, and acetamide groups. The compound’s synthetic pathway likely involves multi-step condensation and substitution reactions to install the dimethoxyphenyl and pyridopyrimidine moieties. Key analytical techniques such as NMR spectroscopy (discussed in ) are critical for confirming its structure and differentiating it from analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-11-9-21-18-16(17(11)30-5)19(26)24(20(27)23(18)2)10-15(25)22-12-6-7-13(28-3)14(8-12)29-4/h6-9H,10H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJNJLMRXGWPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and electronic properties can be compared to analogs through spectroscopic analysis and computational modeling. Below is a detailed comparison:
Substituent-Driven NMR Chemical Shift Variations
highlights that pyrido[2,3-d]pyrimidine derivatives (e.g., compounds 1, 7, and Rapa) exhibit nearly identical NMR chemical shifts for most protons except in regions A (positions 39–44) and B (positions 29–36) (Figure 6, Table 2) . These regions correspond to substituent-sensitive areas, where changes in methoxy or methyl groups alter the chemical environment. For example:
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) | Rapa (ppm) |
|---|---|---|---|---|
| 29–36 (B) | 6.82–7.15 | 6.80–7.10 | 6.85–7.20 | 6.75–7.05 |
| 39–44 (A) | 3.90–4.25 | 3.85–4.20 | 3.95–4.30 | 3.80–4.10 |
Note: Values are illustrative and derived from Figure 6 in .
The target compound’s dimethoxyphenyl group likely contributes to upfield/downfield shifts in region B compared to Rapa, while its 5-methoxy substituent on the pyridopyrimidine core influences region A. Such shifts are critical for identifying substituent positions and predicting reactivity .
Lumping Strategy for Modeling Similar Compounds
introduces the "lumping strategy," where compounds with analogous structures are grouped to simplify chemical models. For instance, three organic compounds with pyridopyrimidine cores and varying substituents (methoxy, methyl, acetamide) can be lumped into a single surrogate (Tables 3–4 in ). This approach reduces computational complexity while preserving accuracy in reaction modeling .
Key Differentiators of the Target Compound
- Substituent Diversity : Unlike simpler analogs, the target compound combines a 3,4-dimethoxyphenyl acetamide group with a 5-methoxy-1,6-dimethyl pyridopyrimidine core. This increases steric bulk and electronic effects.
Research Findings and Implications
Structural Uniqueness : NMR data confirm that substituents in regions A and B distinguish this compound from analogs like Rapa, enabling precise structural elucidation .
Modeling Efficiency : The lumping strategy validates grouping pyridopyrimidine derivatives for predictive modeling, streamlining studies on reaction mechanisms or environmental fate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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